molecular formula CH4N2O B1203019 Formamidoxime CAS No. 624-82-8

Formamidoxime

Cat. No. B1203019
CAS RN: 624-82-8
M. Wt: 60.056 g/mol
InChI Key: IONSZLINWCGRRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Formamidoxime and related compounds involves complex chemical processes that have been extensively studied. A pivotal review on the synthesis and applications of acrylamide, from which Formamidoxime can be derived, highlights the diverse industrial and laboratory applications of such compounds (Friedman, 2003). The synthesis pathways often involve the use of acrylamide as a precursor, reflecting the interconnected nature of these compounds in chemical synthesis.

Molecular Structure Analysis

Understanding the molecular structure of Formamidoxime is crucial for exploring its chemical reactivity and properties. While direct references to the molecular structure analysis of Formamidoxime in the provided papers are limited, studies on related compounds, such as acrylamide, offer insights into the molecular behaviors and interactions that can influence Formamidoxime's properties and applications (Friedman, 2003).

Chemical Reactions and Properties

The chemical reactions and properties of Formamidoxime are influenced by its functional groups and molecular structure. Research on acrylamide, a closely related compound, provides a foundation for understanding the reactivity and potential applications of Formamidoxime. These studies outline the environmental and dietary exposure risks associated with acrylamide, which may also be relevant for handling and using Formamidoxime safely (Exon, 2006).

Physical Properties Analysis

The physical properties of Formamidoxime, such as solubility, melting point, and stability, are essential for its application in various domains. While specific details on Formamidoxime's physical properties are scarce in the reviewed literature, the physical characteristics of related compounds can offer valuable insights. Studies on acrylamide, for example, detail the compound's behavior under different conditions, which may parallel those of Formamidoxime (Friedman, 2003).

Chemical Properties Analysis

Analyzing the chemical properties of Formamidoxime involves understanding its reactivity, stability, and interaction with other compounds. The comprehensive review on acrylamide's chemistry, biochemistry, and safety provides a basis for inferring the chemical properties of Formamidoxime, given their structural similarities and related applications (Friedman, 2003).

Scientific Research Applications

  • Inhibitor of DNA Synthesis : Formamidoxime acts as a preferential inhibitor of bacterial and mammalian DNA synthesis. In bacteria, it can be bacteriostatic or lethal, depending on the concentration, and its lethal effect is linked to the degradation of cellular DNA (Rosenkranz, Hjorth, & Carr, 1971).

  • Effects on Macromolecular Synthesis : It causes inhibition of thymidine incorporation into DNA in regenerating liver and transplanted hepatomas in rats. This inhibition was noted without significant effects on RNA synthesis and protein synthesis (Lea, Khalil, Rey, & Morris, 1973).

  • Study on E. coli, Leukemic Cells, and Mitochondria : Formamidoxime impacts macromolecular synthesis in E. coli, mouse leukemic cells, and isolated mitochondria from rat liver and cerebral cortex, showing varying degrees of inhibition in RNA, DNA, protein, and glycoprotein synthesis (Bosmann, 1971).

  • Vasorelaxant Activity : It has vasorelaxant properties and can induce blood pressure reduction in vivo, demonstrating potential for cardiovascular applications (Jaroš et al., 2007).

  • Antitumor Activity : Amidoximes like formamidoxime were evaluated for antitumor activity, showing effectiveness against certain leukemias and tumors in mice (Flora, van't Riet, & Wampler, 1978).

  • Molecular Folding and Macrocycles : Formamidoxime is used in molecular folding and macrocycle creation, with potential applications in nanotechnology and materials science (Zhao, Wang, & Petitjean, 2011).

  • Induction of Endogenous Retrovirus Expression : It has been found to induce endogenous retrovirus expression in mouse embryo cells, suggesting potential use in viral research (Rascati & Tennant, 1978).

  • Electrochemical Reactivity Studies : Formamidoxime shows interesting electrochemical properties, with potential applications in electrochemistry and material science (Pierożyński & Kowalski, 2011).

  • Complexation Studies for Uranium Adsorbents : It plays a role in the complexation with oxovanadium(IV), which has implications for designing uranyl-selective adsorbents for uranium mining from seawater (Mehio et al., 2016).

Safety And Hazards

Formamidoxime should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Formamidoxime has gained high interest in recent years due to its numerous biological activities . It has been studied in many different fields such as coordination and materials chemistry . Moreover, the amidoxime function is often used as a bioisoster of a carboxylic acid, and there are some successful examples of drug candidates exhibiting cardiotonic or antiarthritic properties containing the amidoxime moiety . Future research may focus on developing external sources to increase the NO level in the body by using amidoximes and oximes which can be oxidized in vivo and release NO .

properties

IUPAC Name

N'-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONSZLINWCGRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879780
Record name N-HYDROXYMETHANIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamidoxime

CAS RN

624-82-8
Record name Formamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidoxime
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Record name FORMAMIDOXIME
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13993
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Record name N-HYDROXYMETHANIMIDAMIDE
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Record name Formamide oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
D Hall, FJ Llewellyn - Acta Crystallographica, 1956 - scripts.iucr.org
Formamidoxime is orthorhombic, P2t2121-D~, with four molecules of CH4N20 in a unit cell of dimensions [a]----8.22,[b]-----7.36,[c]----4.78~ k. The planar molecules, which are arranged …
Number of citations: 50 scripts.iucr.org
WJ Orville-Thomas, AE Parsons - Transactions of the Faraday Society, 1958 - pubs.rsc.org
The infra-red spectrum of formamidoxime in solution and in the crystalline state between 2-23 p is reported. The molecule has the amino structure. Frequency assignments are given for …
Number of citations: 28 pubs.rsc.org
HS Rosenkranz, R Hjorth, HS Carr - … Acta (BBA)-Nucleic Acids and Protein …, 1971 - Elsevier
… Formamidoxime is a preferential inhibitor of bacterial and mammalian DNA synthesis. In bacteria, levels of formamidoxime … of energy metabolism prevent formamidoxime-induced death. …
Number of citations: 16 www.sciencedirect.com
D Hall - Acta Crystallographica, 1965 - scripts.iucr.org
The structure of formamidoxime has been further refined and hydrogen atoms located. The molecule has the amidoxime configuration predicted for it, but the bond lengths indicate a …
Number of citations: 22 scripts.iucr.org
FR Althaus, UA Meyer - Journal of Biological Chemistry, 1981 - Elsevier
Microsomal proteins from cultured chick embryo hepatocytes were separated by polyacrylamide gel electrophoresis and their rate constants of degradation (Kd) were estimated using …
Number of citations: 21 www.sciencedirect.com
MA Lea, FL Khalil, MI Rey, HP Morris - Chemico-Biological Interactions, 1973 - Elsevier
… After administration of formamidoxime there was no … hepatomas 7787 and 7777, formamidoxime caused an inhibition of … The data indicated that formamidoxime causes inhibitory …
Number of citations: 8 www.sciencedirect.com
HB Bosmann - Chemico-Biological Interactions, 1971 - Elsevier
… The effects of formamidoxime and hydroxyurea over a 10 5 … coli 2 mg per ml of formamidoxime and hydroxyurea inhibited, … In L5178Y mouse leukemic cells 2 mg/ml of formamidoxime …
Number of citations: 7 www.sciencedirect.com
Y Yan, W Zhao, GV Bhagavathy, A Faurie… - Chemical …, 2012 - pubs.rsc.org
… The now classical pyridyl-2,6-biscarboxamide conformational motif 5a,b has recently been coupled with the formamidoxime Z-isomer to pre-organize hairpin structures. 5c,d Previous work …
Number of citations: 10 pubs.rsc.org
B Pierozynski, IM Kowalski - Journal of electroanalytical chemistry, 2011 - Elsevier
Oximes are organic compounds with a characteristic=N–OH group, derived by condensation of carbonyl-groups with NH 2 OH. In 0.1MNaOH medium, formamidoxime (F NOH ) …
Number of citations: 6 www.sciencedirect.com
W Zhao - 2011 - library-archives.canada.ca
The objective of this thesis is the study of the control of the shape of formamidine motifs and application to folding open-ended structures and more elaborate macrocycles. …
Number of citations: 2 library-archives.canada.ca

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